3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through nucleophilic substitution reactions using difluoroethyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid or ester with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The difluoroethyl group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural features that may interact with biological targets.
Industry: Use in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the cyclopropyl and difluoroethyl groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the cyclopropyl and difluoroethyl groups.
N-Cyclopropyl-1H-pyrazole-4-carboxamide: Lacks the amino and difluoroethyl groups.
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and cyclopropyl groups.
Uniqueness
The unique combination of the amino, cyclopropyl, and difluoroethyl groups in 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or other functional materials.
Biological Activity
3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. This compound, characterized by its unique cyclopropyl and difluoroethyl substituents, is being investigated for its biological activities, including its effects on various receptor systems and potential as a therapeutic agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10F2N4O
- Molecular Weight : 230.219 g/mol
Research indicates that compounds within the pyrazole class can interact with various biological targets. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest it may act as an inhibitor of certain kinases involved in signaling pathways related to inflammation and fibrosis.
Key Findings:
- Kinase Inhibition : The compound has shown potential in inhibiting discoidin domain receptors (DDR1 and DDR2), which are implicated in fibrotic processes and cancer progression. This inhibition could lead to reduced fibrosis and improved outcomes in conditions like idiopathic pulmonary fibrosis (IPF) .
- Metabolic Stability : Studies have indicated that this compound possesses acceptable metabolic stability when tested with human liver microsomes, suggesting a favorable pharmacokinetic profile .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Table 1: Biological Activity Overview
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on DDR Inhibition :
- Metabolic Syndrome Research :
Properties
Molecular Formula |
C9H12F2N4O |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H12F2N4O/c10-7(11)4-15-3-6(8(12)14-15)9(16)13-5-1-2-5/h3,5,7H,1-2,4H2,(H2,12,14)(H,13,16) |
InChI Key |
JBKXCLROXFMMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=C2N)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.